
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives closely related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has shown significant antimicrobial activity. Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to the specified chemical, which displayed interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were found to have a higher activity compared to reference drugs in some cases, highlighting their potential in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis and Chemical Reactions
Another aspect of research involves the reactions of phenylcopper and phenyllithium derivatives, showing the compound's versatility in forming complexes and its potential in organic synthesis. Koten and Noltes (1975) explored the reactions of 2-[(dimethylamino)methyl]phenylcopper and -lithium with cuprous and cupric halides, leading to various products depending on the reaction conditions. This study offers insights into the compound's reactivity and potential applications in synthesis (Koten & Noltes, 1975).
Anticancer Activity
A novel synthetic sulfonamide anticancer agent, closely related to this compound, demonstrated in vitro and in vivo anti-cancer activity against pancreatic cancer cells. Wang et al. (2012) discovered that this compound inhibited cell growth and induced cell cycle arrest in human pancreatic cancer cells, suggesting its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) reported on the microwave-assisted synthesis of new pyrazolopyridines derived from a compound similar to this compound. The prepared compounds showed significant antioxidant, antitumor, and antimicrobial activities, suggesting their multifaceted applications in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Fluorescent Molecular Probes
The compound has potential applications in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized diphenyloxazoles with a dimethylamino group, related to this compound, exhibiting strong solvent-dependent fluorescence. These compounds' properties make them suitable for developing ultrasensitive fluorescent molecular probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, similar compounds have been found to undergo significant changes in protonation degree with temperature .
Biochemical Pathways
Related compounds have been found to play a role in various biochemical processes .
Pharmacokinetics
Similar compounds have been found to have specific properties such as freezing point, density, and refractive index .
Result of Action
Similar compounds have been found to have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide. For instance, temperature has been found to significantly impact the protonation degree of similar compounds . Other environmental factors such as pH, presence of other chemicals, and light exposure could also potentially influence the compound’s action.
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUTAUIGZVLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
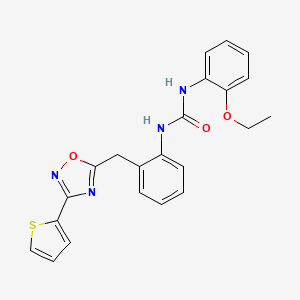
![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)
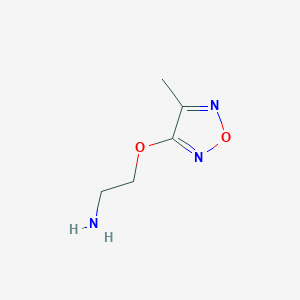
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
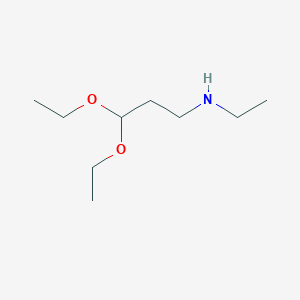
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)
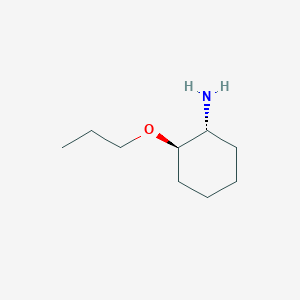
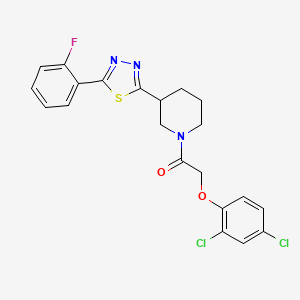
![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)
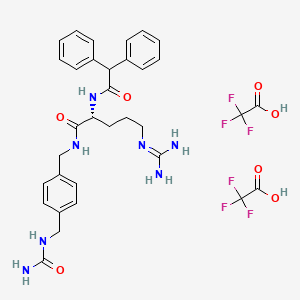
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)
